molecular formula C12H13N B11916734 2,3-Dimethylnaphthalen-1-amine

2,3-Dimethylnaphthalen-1-amine

Cat. No.: B11916734
M. Wt: 171.24 g/mol
InChI Key: HYYHZKJOMGKDEI-UHFFFAOYSA-N
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Description

2,3-Dimethylnaphthalen-1-amine is a naphthylamine derivative featuring methyl substituents at the 2- and 3-positions of the naphthalene ring and an amine group at the 1-position. Naphthylamine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,3-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H13N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,13H2,1-2H3

InChI Key

HYYHZKJOMGKDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnaphthalen-1-amine typically involves the nitration of 2,3-dimethylnaphthalene followed by reduction to form the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 2,3-Dimethylnaphthalen-1-amine.

Industrial Production Methods

Industrial production of 2,3-Dimethylnaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reduction methods, such as catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dimethylnaphthalen-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The compound’s aromatic structure allows it to participate in π-π interactions, further modulating its activity and effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects

  • 4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i): This compound features an ethyl group at the 4-position and dimethylamino groups.
  • 4-(3,4-Dimethylbenzyl)-N,N-dimethylnaphthalen-1-amine (2d) : The 3,4-dimethylbenzyl group adds significant steric hindrance and aromatic π-stacking capabilities, which could influence its reactivity in catalytic reactions .
  • N,N-Diphenylnaphthalen-1-amine : The phenyl groups attached to the amine create a bulky, electron-deficient aromatic system, altering photophysical properties compared to methyl-substituted analogs .

Functional Group Comparison

  • 3-(Aminomethyl)naphthalen-1-amine: This compound has an additional primary amine group at the 3-position, enabling dual reactivity in crosslinking or polymerization reactions. Its molecular weight (172.23 g/mol) is lower than dimethylated analogs, affecting volatility and solubility .

Physical and Chemical Properties

Table 1: Comparative Properties of Naphthalen-1-amine Derivatives
Compound Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
2,3-Dimethylnaphthalen-1-amine* ~171.25 2-Me, 3-Me, 1-NH2 (Inferred) Palladium catalysis High aromatic stability
4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i) 361.23 4-Et, N,N-Me2 Pd-catalyzed C-H activation Enhanced solubility in DMF
N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine 291.34 2,3-OMe, imine bond Condensation reaction Crystalline, hydrogen-bonded network
N,N-Diphenylnaphthalen-1-amine 295.38 N,N-Ph2 Coupling reaction Bulky, photostable

*Theoretical values for 2,3-Dimethylnaphthalen-1-amine are inferred from analogous structures.

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